molecular formula C10H13ClN2O2 B2571269 4-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide CAS No. 1098363-62-2

4-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide

Cat. No.: B2571269
CAS No.: 1098363-62-2
M. Wt: 228.68
InChI Key: QAVQMUAUJOVNSZ-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide is a substituted benzamide derivative of interest in chemical and pharmaceutical research. This compound features a benzamide core structure substituted with an electron-donating amino group at the para- position and an electron-withdrawing chloro group at the ortho- position relative to the carboxamide. The amide nitrogen is further functionalized with both a methyl group and a 2-hydroxyethyl chain. This specific N-alkyl substitution pattern, similar to other documented N-substituted benzamides , can significantly influence the compound's physicochemical properties, such as solubility and lipophilicity, making it a valuable intermediate for probing structure-activity relationships. Benzamide derivatives are prominent scaffolds in medicinal chemistry due to their diverse pharmacological potential. Related compounds have been investigated for various biological activities, including enzyme inhibition and antitumor properties . The presence of the 2-hydroxyethyl group on the amide nitrogen may enhance aqueous solubility compared to simpler N-alkyl analogs, potentially improving the compound's utility in biological assays. As a building block, this chemical can be utilized in nucleophilic substitution reactions, where the chloro group can be displaced, or in functional group transformations of the primary amine . This compound is supplied for laboratory research purposes. It is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications . Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-13(4-5-14)10(15)8-3-2-7(12)6-9(8)11/h2-3,6,14H,4-5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVQMUAUJOVNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-amino-2-chlorobenzoyl chloride.

    Reaction with Ethanolamine: The 4-amino-2-chlorobenzoyl chloride is then reacted with ethanolamine under controlled conditions to introduce the hydroxyethyl group.

    Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyethyl group can be oxidized to a carboxyl group or reduced to an ethyl group.

    Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or amides.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of ethyl derivatives.

Scientific Research Applications

4-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Analogues and Pharmacological Activity

AS-4370 (4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate)
  • Key Differences: Substituents: AS-4370 has a 5-chloro and 2-ethoxy group on the benzamide ring, compared to 2-chloro and 4-amino in the target compound. Morpholine Group: AS-4370 includes a 4-(4-fluorobenzyl)morpholine moiety, enhancing its gastrokinetic activity.
  • Activity : AS-4370 is a potent gastrokinetic agent, accelerating gastric emptying in rodents. Its activity surpasses metoclopramide and cisapride, likely due to the fluorobenzyl-morpholine group’s receptor interactions .
  • Comparison: The absence of a morpholine group in the target compound suggests different pharmacological targets.
U-47700 (trans-3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide)
  • Key Differences: Substitution Pattern: U-47700 has 3,4-dichloro groups and a dimethylamino-cyclohexyl group. Bioactivity: U-47700 is a synthetic opioid with euphoric effects, structurally distinct from the target compound.
  • Comparison: The 2-chloro-4-amino substitution in the target compound likely prevents opioid receptor binding, highlighting how minor structural changes drastically alter biological activity .

Physicochemical Properties

Solubility and Melting Points
  • Target Compound: Hydroxyethyl and methyl groups may lower melting points compared to analogues with bulky substituents (e.g., AS-4370’s morpholine group).
  • Compound 11 () : A structurally unrelated benzamide (melting point 177–180°C) shows how aromatic bulk (e.g., naphthalene) increases melting points .
Chromatographic Behavior
  • Chiral Separation : Benzamides with sulfoxide groups (e.g., 2-(benzylsulfinyl)-N-methylbenzamide) exhibit distinct retention times on cellulose-based chiral columns, influenced by substituent polarity . The target compound’s hydroxyethyl group may enhance hydrophilic interactions in HPLC, reducing retention times compared to lipophilic analogues.

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Weight Key Activity/Use Reference
Target Compound 2-Cl, 4-NH₂, N-(2-hydroxyethyl)-N-Me 228.68 Research chemical
AS-4370 5-Cl, 2-OEt, morpholine-fluorobenzyl 527.98 (citrate) Gastrokinetic agent
U-47700 3,4-Cl₂, dimethylamino-cyclohexyl 349.30 Opioid agonist
2-Benzoyl-N-(2-hydroxyethyl)-N-Me 2-benzoyl, N-(2-hydroxyethyl)-N-Me N/A Laboratory chemical

Biological Activity

4-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and epigenetic regulation. This article reviews the biological activity of this compound, supported by various studies and data, including structure-activity relationships (SAR), case studies, and relevant findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₉ClN₂O
  • CAS Number : 16775134

This compound features an amine group, a chloro substituent, and a hydroxyethyl side chain, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, primarily focusing on its role as an inhibitor of DNA methyltransferases and potential anticancer properties.

Inhibition of DNA Methyltransferases

Research indicates that compounds with similar structural frameworks exhibit inhibitory effects on DNA methyltransferases (DNMTs). For instance, derivatives of benzamides have shown promising results in inhibiting DNMT1, DNMT3A, and DNMT3B, which are crucial in cancer epigenetics.

  • Key Findings :
    • Compounds structurally related to this compound demonstrated EC50 values in the micromolar range against human DNMT3A, indicating significant inhibitory potential .
    • The presence of specific substituents influenced the potency; for example, modifications that enhance hydrophilicity or steric hindrance can affect binding affinity to the target enzymes.
CompoundTarget EnzymeEC50 (μM)Efficacy (%)
Compound ADNMT3A0.990
Compound BDNMT115Comparable to SGI-1027
Compound CG9a28Low

Case Studies

Several case studies have highlighted the biological effects of related compounds in preclinical models:

  • Antiproliferative Activity : In vitro assays demonstrated that related benzamide derivatives could inhibit solid tumor cell lines with IC50 values ranging from 1.30 μM to higher concentrations depending on the specific compound and its modifications .
  • Apoptosis Induction : Studies showed that certain derivatives promoted apoptosis in cancer cell lines through G2/M phase arrest, contributing to their antitumor activity .
  • Combination Therapy : The effectiveness of these compounds was enhanced when used in combination with other chemotherapeutics like taxol and camptothecin, suggesting potential for synergistic effects in cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies provide insights into how modifications to the benzamide structure can enhance or diminish biological activity:

  • Substituent Effects : The introduction of bulky groups or electron-withdrawing groups at specific positions can significantly alter the inhibitory potency against DNMTs.
  • Hydroxyl Group Influence : The presence of a hydroxyethyl group has been associated with improved solubility and bioavailability, which are critical for therapeutic efficacy.

Q & A

Q. How can researchers optimize the synthesis of 4-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide to improve yield and purity?

  • Methodological Answer: Synthesis optimization requires careful selection of coupling agents and protective strategies. For example, using N-Boc-2-aminoacetaldehyde as a protected intermediate minimizes side reactions during amide bond formation . Coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) enhance reaction efficiency, as demonstrated in analogous benzamide syntheses . Temperature control (e.g., room temperature for Boc deprotection) and solvent choice (e.g., dichloromethane for polar intermediates) are critical to avoid decomposition .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for verifying substituent positions and confirming the absence of impurities. For instance, distinct aromatic proton signals (δ 7.0–8.5 ppm) and hydroxyethyl group resonances (δ 3.5–4.5 ppm) are diagnostic .
  • Mass Spectrometry: ESI-MS provides molecular ion confirmation (e.g., m/z 323.7–435.2 in similar compounds) and fragmentation patterns to validate the backbone structure .
  • X-ray Crystallography: Single-crystal analysis resolves stereochemical ambiguities, as shown in structurally related benzamides .

Q. What solvent systems are optimal for studying the solubility and stability of this compound in vitro?

  • Methodological Answer: Solubility screening should prioritize polar aprotic solvents (e.g., DMSO, methanol) for initial dissolution, followed by dilution in aqueous buffers (pH 7.4) for biological assays. Stability studies require HPLC monitoring under varying conditions (e.g., 25°C vs. 37°C) to assess degradation kinetics . For spectroscopic analyses, methanol or acetonitrile is preferred due to low UV absorption interference .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-hydroxyethyl-N-methyl group in bioactivity?

  • Methodological Answer:
  • Analog Synthesis: Replace the 2-hydroxyethyl group with alternative substituents (e.g., ethyl, propyl) to compare bioactivity. For example, Schiff base derivatives with hydroxyl substitutions showed enhanced antioxidant activity in related compounds .
  • Enzyme Assays: Test analogs against target enzymes (e.g., Trypanosoma brucei inhibitors) to correlate substituent hydrophilicity with binding affinity .
  • Computational Docking: Use software like AutoDock to model interactions between the hydroxyethyl group and enzyme active sites, leveraging crystallographic data from analogous systems .

Q. What methodologies resolve contradictions in enzyme inhibition data across different assay conditions?

  • Methodological Answer:
  • Assay Standardization: Control variables such as ATP concentration (for kinase assays) or pre-incubation time to minimize variability .
  • Orthogonal Validation: Confirm results using complementary techniques (e.g., SPR for binding kinetics vs. fluorometric assays for activity) .
  • Statistical Analysis: Apply multivariate regression to identify confounding factors (e.g., solvent polarity, ionic strength) impacting IC₅₀ values .

Q. How can computational modeling predict interactions between this compound and potential protein targets?

  • Methodological Answer:
  • Molecular Docking: Use tools like Schrödinger Suite or GOLD to simulate binding poses. For example, quinazolinone derivatives were docked into Trypanosoma brucei enzyme pockets to prioritize synthetic targets .
  • MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and hydrogen-bond dynamics .
  • QSAR Modeling: Corrogate electronic descriptors (e.g., Hammett σ values) with bioactivity data to predict optimal substituents .

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